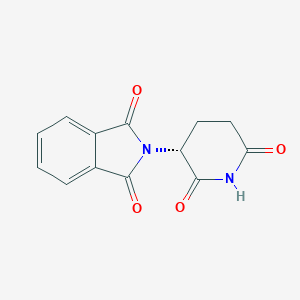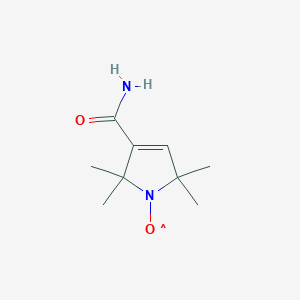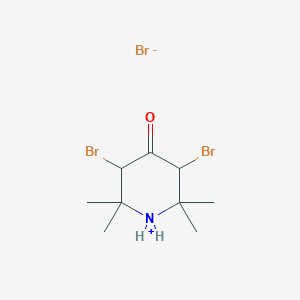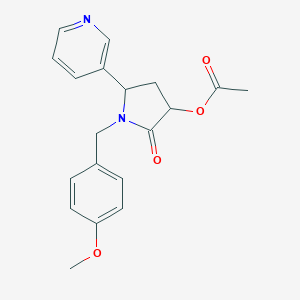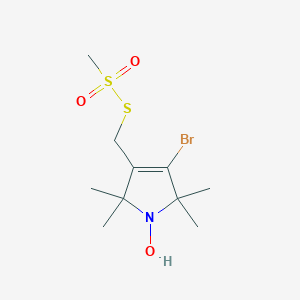
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate
Overview
Description
The compound under discussion is a derivative of pyrroline and methanethiosulfonate, indicating its relevance in the field of spin labeling and sulfonate chemistry. These classes of compounds are widely studied for their unique chemical and physical properties, contributing to applications in materials science, biochemistry, and organic synthesis.
Synthesis Analysis
Synthesis of related compounds often involves nucleophilic aromatic substitution, cyclization, and bromination reactions. For instance, the synthesis of tetrakis(2-pyridyl)methane, a compound with a nucleophilic aromatic substitution reaction pathway, provides insight into potential methods for synthesizing related pyrroline derivatives (Matsumoto, Kannami, & Oda, 2003).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the importance of crystallography in understanding conformation and stereochemistry. For instance, the crystal structure of a commonly used spin label provides insights into the arrangement of pyrroline rings and their interactions, highlighting the steric and electronic influences on molecular conformation (Zielke, Eickmeier, Hideg, Reuter, & Steinhoff, 2008).
Chemical Reactions and Properties
Chemical reactions involving halogenated and sulfonated compounds, such as the addition of methanethiol to specific substrates, demonstrate the reactivity and potential for further functionalization of the compound . These reactions are crucial for understanding the compound's reactivity and potential chemical transformations (Davies & Rowley, 1969).
Scientific Research Applications
Synthesis and Labeling Applications
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate has been utilized in the synthesis of new paramagnetic selenophenes. This process involved the use of a key intermediate derivative for the creation of a thiol-specific methanethiosulfonate spin label reagent, demonstrating its utility in chemical synthesis and labeling applications (Kálai et al., 2010).
Membrane Protein Studies
The compound has been employed in the selective labeling of membrane protein sulfhydryl groups. Using electron paramagnetic resonance, it was demonstrated as a thiol-specific spin label in membranes, particularly advantageous for studying sensitive or fragile membranes (Trad et al., 1995).
Development of Novel Nitroxyl Radicals
Research on halogen-containing nitroxyl radicals included the synthesis of various stable nitroxyl radicals using 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate. This highlights its role in the advancement of nitroxyl radical chemistry (Chudinov et al., 1983).
Protein Interaction and Inhibition Studies
A novel reversible thiol-specific spin label was synthesized using this compound, enabling stoichiometric inhibition and active site labeling of papain. This application underscores its potential in probing the structure and function of thiol-containing enzymes (Berliner et al., 1982).
Biochemical Research
The compound has been used in spin-label and fluorescence labeling studies, particularly in investigating thioester bonds in human alpha 2-macroglobulin. Such applications demonstrate its utility in detailed biochemical research, especially in understanding protein structure and function (Zhao et al., 1988).
properties
IUPAC Name |
3-bromo-1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h13H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZFUMWORONOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)Br)CSS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571823 | |
| Record name | S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate | |
CAS RN |
215956-55-1 | |
| Record name | S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)
